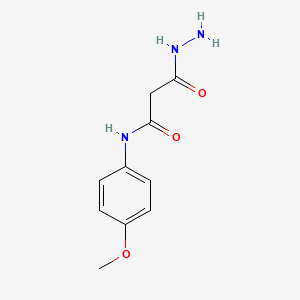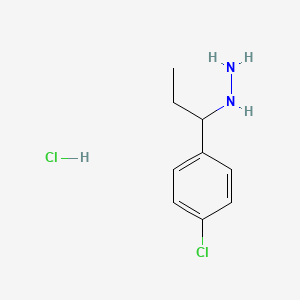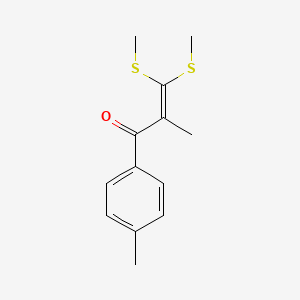![molecular formula C18H14Br8O4S B14456333 1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 73575-21-0](/img/structure/B14456333.png)
1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone: is a brominated organic compound with the molecular formula C18H14Br8O4S . This compound is known for its flame-retardant properties and is used in various industrial applications to enhance the fire resistance of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone typically involves the bromination of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction is carried out in a suitable solvent such as methylene chloride, and the product is isolated by solidification from the reaction solution .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar bromination process, ensuring high purity and stability. The compound is often produced in solid form to enhance its storage stability and flowability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atoms.
Solvents: Methylene chloride is commonly used in the synthesis and reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine could yield an aminated derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a flame retardant in polymers such as polypropylene and polystyrene .
- Acts as a precursor for synthesizing other brominated compounds.
Biology and Medicine:
- Limited direct applications, but its derivatives may be explored for biological activity.
Industry:
Wirkmechanismus
The flame-retardant properties of Bis[3,5-dibromo-4-(3,3-dibromopropyloxy)phenyl] sulfone are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Vergleich Mit ähnlichen Verbindungen
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulfone
- Tetrabromobisphenol A (TBBPA)
- Hexabromocyclododecane (HBCD)
Uniqueness:
Eigenschaften
CAS-Nummer |
73575-21-0 |
|---|---|
Molekularformel |
C18H14Br8O4S |
Molekulargewicht |
965.6 g/mol |
IUPAC-Name |
1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfonyl-2-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C18H14Br8O4S/c19-11-5-9(6-12(20)17(11)29-3-1-15(23)24)31(27,28)10-7-13(21)18(14(22)8-10)30-4-2-16(25)26/h5-8,15-16H,1-4H2 |
InChI-Schlüssel |
QNJUJUHEBJQOHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
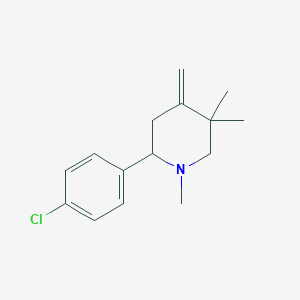
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
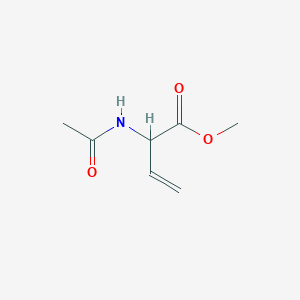
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
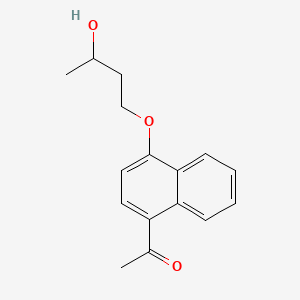
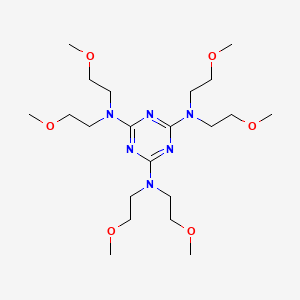
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
